tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate
Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are important types of molecules and natural products . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . Various methods have been developed for the construction of indoles as a moiety in selected alkaloids .
Molecular Structure Analysis
The molecular structure of indole derivatives can vary greatly depending on the specific compound. For example, the molecular weight of “tert-Butyl 3-bromo-1H-indole-1-carboxylate” is not available, but a similar compound, “tert-Butyl 3- (bromomethyl)-1H-indole-1-carboxylate”, has a molecular weight of 310.19 .
Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . The specific chemical reactions that “tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate” undergoes are not available in the sources I found.
Scientific Research Applications
Decomposition of Organic Compounds
One area of research focuses on the decomposition of methyl tert-butyl ether (MTBE) and similar compounds. For example, the study of the decomposition of MTBE by adding hydrogen in a cold plasma reactor demonstrates the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE into other compounds. This research highlights the potential for applying similar technologies to tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate for environmental remediation or chemical synthesis processes (Hsieh et al., 2011).
Environmental Behavior and Fate of Chemical Additives
Another significant area of research is the environmental behavior and fate of chemical compounds like MTBE. Studies reviewing the solubility, degradation, and transport of MTBE in water and soil can offer insights into how similar compounds, potentially including tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate, might behave in environmental settings. Such knowledge is crucial for assessing environmental risks and developing remediation strategies (Squillace et al., 1997).
Synthesis and Application in Chemical Processes
Research on the synthesis of indole derivatives and their applications in chemical processes is of considerable interest. Indoles are a crucial scaffold in medicinal chemistry and organic synthesis, and the development of methods for their synthesis, including those involving tert-butyl groups, is a significant area of research. Studies focusing on the synthetic routes of various compounds provide a foundation for understanding how tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate might be synthesized and used in further chemical transformations (Mi, 2015).
Bioremediation and Environmental Impact
The biodegradation and fate of ether compounds in soil and groundwater have been extensively studied, with findings suggesting avenues for the bioremediation of contaminants. These studies can inform approaches to managing the environmental impact of tert-Butyl derivatives, highlighting the potential for microbial degradation under specific conditions (Fiorenza & Rifai, 2003).
Future Directions
properties
IUPAC Name |
tert-butyl 3-bromo-5-methylindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-9-5-6-12-10(7-9)11(15)8-16(12)13(17)18-14(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMQFZLYHMJMSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2Br)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654334 | |
Record name | tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate | |
CAS RN |
914349-24-9 | |
Record name | tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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